Ethyl 4-(4-bromo-2-formylphenoxy)butanoate
Description
Ethyl 4-(4-bromo-2-formylphenoxy)butanoate is a brominated aromatic ester characterized by a phenoxy ring substituted with a bromine atom at the para-position (C4) and a formyl group at the ortho-position (C2). The butanoate chain at the oxygen atom introduces ester functionality, rendering the compound versatile in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals. Its structural features—the electron-withdrawing bromine and reactive formyl group—enable participation in cross-coupling reactions, nucleophilic substitutions, and condensation reactions (e.g., Schiff base formation).
Properties
Molecular Formula |
C13H15BrO4 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
ethyl 4-(4-bromo-2-formylphenoxy)butanoate |
InChI |
InChI=1S/C13H15BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
CWMBRHNHJMTNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromo-2-formylphenoxy)butanoate typically involves the reaction of 4-bromo-2-formylphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Ethyl 4-(4-bromo-2-carboxyphenoxy)butanoate
Reduction: Ethyl 4-(4-bromo-2-hydroxymethylphenoxy)butanoate
Substitution: Ethyl 4-(4-substituted-2-formylphenoxy)butanoate
Scientific Research Applications
Ethyl 4-(4-bromo-2-formylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromo-2-formylphenoxy)butanoate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Differences :
- Substituents : Methoxy (-OCH₃) replaces bromine at C4; formyl (-CHO) remains at C2.
- Molecular Formula : C₁₄H₁₈O₅ (vs. C₁₃H₁₅BrO₄ for the target compound).
Key Comparisons :
- The methoxy group is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing bromine. This alters reactivity in electrophilic aromatic substitution (EAS) or metal-catalyzed coupling reactions .
- Safety Data Sheets (SDS) indicate distinct handling requirements, as brominated compounds often exhibit higher toxicity than methoxy analogues .
Ethyl 4-(2-Formyl-6-Methoxyphenoxy)butanoate (CAS 1281669-02-0)
Structural Differences :
- Substituent Positions : Formyl at C2 and methoxy at C6 (vs. bromine at C4 and formyl at C2 in the target compound).
- Molecular Formula : C₁₄H₁₈O₅.
Key Comparisons :
- Positional isomerism may lead to divergent regioselectivity in further derivatization.
Ethyl (E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)-2-Butenoate (CAS 478064-33-4)
Structural Differences :
- Backbone: A conjugated double bond (but-2-enoate) replaces the saturated butanoate chain.
- Additional Substituent : Methoxy at C5.
- Molecular Formula : C₁₄H₁₅BrO₅.
Key Comparisons :
- The α,β-unsaturated ester enables Michael additions or Diels-Alder reactions, unavailable to the saturated target compound .
Ethyl 4-(4-Bromo-3-Methylphenoxy)butanoate (CAS 1443304-80-0)
Structural Differences :
- Substituents : Methyl (-CH₃) replaces formyl (-CHO) at C3.
- Molecular Formula : C₁₃H₁₇BrO₃.
Key Comparisons :
- The methyl group is inert compared to the formyl group, limiting applications in condensation reactions. However, it may enhance lipophilicity, affecting solubility in nonpolar solvents .
Biological Activity
Ethyl 4-(4-bromo-2-formylphenoxy)butanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C13H13BrO4
Molecular Weight: 313.15 g/mol
CAS Number: [Not specified in the sources]
The compound features a bromo-substituted phenyl ring attached to an ethyl ester group, which is linked to a butanoate moiety. This structural configuration is significant for its biological interactions.
Synthesis
This compound can be synthesized through various organic reactions, including nucleophilic substitution and condensation reactions. A common synthetic route involves the reaction of 4-bromo-2-formylphenol with ethyl 4-bromobutanoate under basic conditions, facilitating the formation of the desired ester.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and survival .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of various brominated compounds, including derivatives of this compound. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antimicrobial agent.
- Anticancer Mechanism Exploration:
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
